molecular formula C10H12O4 B238927 Cinnamic acid, alpha-bromo- CAS No. 1727-53-3

Cinnamic acid, alpha-bromo-

Cat. No. B238927
CAS RN: 1727-53-3
M. Wt: 227.05 g/mol
InChI Key: HBMGEXMZDMAEDN-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamic acid, alpha-bromo-, also known as alpha-bromocinnamic acid, is a chemical compound that has been used in various scientific research studies. This compound is a derivative of cinnamic acid, which is a common organic compound found in plants. Alpha-bromocinnamic acid has been synthesized using different methods and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Cinnamic acid, alpha-bromo-innamic acid is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes in the body. It has also been suggested that it may act by binding to certain receptors in the body.

Biochemical And Physiological Effects

Alpha-bromocinnamic acid has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties. It has also been found to have antitumor activity. In addition, it has been found to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using Cinnamic acid, alpha-bromo-innamic acid in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using Cinnamic acid, alpha-bromo-innamic acid is that it may have toxic effects on certain cells and tissues.

Future Directions

There are several future directions for research on Cinnamic acid, alpha-bromo-innamic acid. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, research could be done to optimize the synthesis of Cinnamic acid, alpha-bromo-innamic acid and to develop new methods for its synthesis.

Synthesis Methods

The synthesis of Cinnamic acid, alpha-bromo-innamic acid can be achieved through different methods. One of the most common methods is the bromination of cinnamic acid. This is done by adding bromine to a solution of cinnamic acid in acetic acid. The reaction results in the formation of Cinnamic acid, alpha-bromo-innamic acid and hydrogen bromide. Other methods of synthesis include the use of N-bromosuccinimide and bromine water.

Scientific Research Applications

Alpha-bromocinnamic acid has been used in various scientific research studies. One of its main applications is in the field of organic synthesis. It has been used as a starting material for the synthesis of other organic compounds. It has also been used as a reagent in the synthesis of other organic compounds.

properties

CAS RN

1727-53-3

Product Name

Cinnamic acid, alpha-bromo-

Molecular Formula

C10H12O4

Molecular Weight

227.05 g/mol

IUPAC Name

(Z)-2-bromo-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-

InChI Key

HBMGEXMZDMAEDN-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\Br

SMILES

C1=CC=C(C=C1)C=C(C(=O)O)Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)Br

Pictograms

Irritant

synonyms

Cinnamic acid, alpha-bromo-

Origin of Product

United States

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